6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine
Overview
Description
6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 186.090546336 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods and Chemical Properties
Cyclization Methods and Mesoionic Compounds : A study by Nagamatsu et al. (1993) explored the synthesis of 2-substituted 1-acetoxy-6-acetyl-5,6-dihydro-4H-imidazo[1,2′:1,6]pyrimido[5,4-d][1]benzazepines and related mesoionic compounds, including 5,6-dihydro-4H-thiazolo[3′,2′:1,6]pyrimido[5,4-d][1]benzazepine, through the cyclization of N-(6,7-dihydro-5H-pyrimido[5,4-d][1]benzazepin-4-yl)amino acids (Nagamatsu et al., 1993).
Intramolecular 1,3-Dipolar Cycloaddition : Lee et al. (2003) synthesized 4H-tetrazolo[1,5-a][1]benzazepines by the intramolecular 1,3-dipolar cycloaddition reaction of azidophenylcyanomethyl compounds (Lee et al., 2003).
Potential Therapeutic Applications
- Blood Platelet Aggregation Inhibition : Nagamatsu et al. (1993) also investigated the inhibitory activities of various heterocycles against collagen-induced aggregation of rabbit blood platelets in vitro. Some compounds exhibited significantly more potent activity compared to aspirin (Nagamatsu et al., 1993).
Structural Analysis and Characterization
- NMR Spectra Assignment : The total assignment of the 1H NMR spectrum of 6,7-dihydro-5H-indolo[1,7-ab][1]benzazepine and related compounds was performed by Hallberg et al. (1983), providing detailed insights into the molecular structure and characteristics (Hallberg et al., 1983).
Anticonvulsant and Antimicrobial Activities
- Anticonvulsant and Antimicrobial Properties : Zhang et al. (2013) synthesized novel benzotriazoloazepine derivatives, showing initial promise in anticonvulsant activities. Peesapati and Venkata (2002) also reported on the synthesis of benzocycloheptene derivatives with notable antibacterial activity (Zhang et al., 2013); (Peesapati & Venkata, 2002).
Additional Research Findings
- Fragmentation Patterns in Mass Spectrometry : Vishwakarma et al. (1983) examined the electron impact-promoted mass spectral fragmentation of indolo[1,7-ab][1]benzazepine and its derivatives, contributing to the understanding of its molecular behavior under mass spectrometry analysis (Vishwakarma et al., 1983).
Properties
IUPAC Name |
6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-6-9-8(4-1)5-3-7-14-10(9)11-12-13-14/h1-2,4,6H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVFNELOOIFGSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NN=NN3C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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